molecular formula C13H18IN B8259952 N-Cyclohexyl-5-iodo-2-methylaniline

N-Cyclohexyl-5-iodo-2-methylaniline

Cat. No.: B8259952
M. Wt: 315.19 g/mol
InChI Key: BJTOSDYRURFXFB-UHFFFAOYSA-N
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Description

N-Cyclohexyl-5-iodo-2-methylaniline is an organic compound characterized by the presence of a cyclohexyl group, an iodine atom, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-5-iodo-2-methylaniline typically involves the iodination of 2-methylaniline followed by the introduction of a cyclohexyl group. One common method includes the use of iodine and a suitable oxidizing agent to iodinate 2-methylaniline. The cyclohexyl group can then be introduced through a nucleophilic substitution reaction using cyclohexylamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-5-iodo-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Cyclohexyl-5-iodo-2-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-Cyclohexyl-5-iodo-2-methylaniline involves its interaction with specific molecular targets and pathways. The iodine atom and the cyclohexyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: Its combination of functional groups makes it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

N-cyclohexyl-5-iodo-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18IN/c1-10-7-8-11(14)9-13(10)15-12-5-3-2-4-6-12/h7-9,12,15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTOSDYRURFXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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